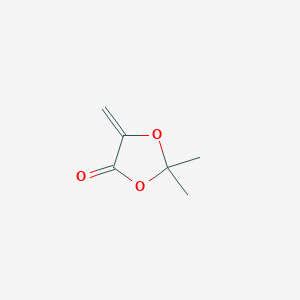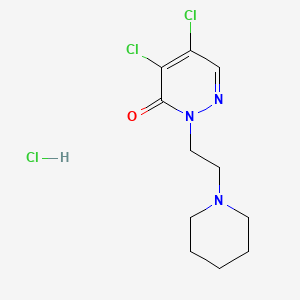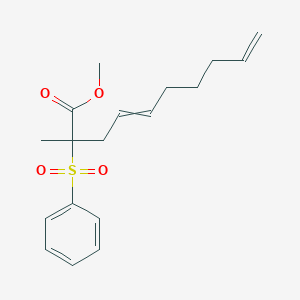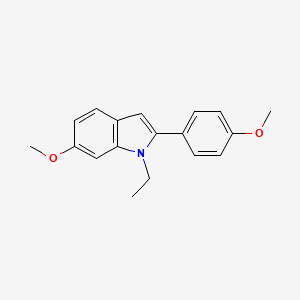![molecular formula C13H26O7Si B14345231 Diethyl [3-(trimethoxysilyl)propyl]propanedioate CAS No. 105038-23-1](/img/structure/B14345231.png)
Diethyl [3-(trimethoxysilyl)propyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(trimethoxysilyl)propyl]propanedioate is an organosilicon compound with the molecular formula C13H26O7Si. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl [3-(trimethoxysilyl)propyl]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the compound in its pure form.
化学反应分析
Types of Reactions
Diethyl [3-(trimethoxysilyl)propyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of substituted esters or amides, depending on the nucleophile used.
科学研究应用
Diethyl [3-(trimethoxysilyl)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and the development of medical devices due to its ability to form stable bonds with various substrates.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.
作用机制
The mechanism of action of diethyl [3-(trimethoxysilyl)propyl]propanedioate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds provide strong adhesion and stability to the materials. The ester groups in the compound can also participate in various chemical reactions, leading to the formation of new functional groups and enhancing the compound’s versatility.
相似化合物的比较
Similar Compounds
- [3-(Diethylamino)propyl]trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
Uniqueness
Diethyl [3-(trimethoxysilyl)propyl]propanedioate is unique due to its combination of ester and trimethoxysilyl groups, which provide both reactivity and stability. This dual functionality allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other similar compounds.
属性
CAS 编号 |
105038-23-1 |
|---|---|
分子式 |
C13H26O7Si |
分子量 |
322.43 g/mol |
IUPAC 名称 |
diethyl 2-(3-trimethoxysilylpropyl)propanedioate |
InChI |
InChI=1S/C13H26O7Si/c1-6-19-12(14)11(13(15)20-7-2)9-8-10-21(16-3,17-4)18-5/h11H,6-10H2,1-5H3 |
InChI 键 |
AWYQUMHMVAWMSN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC[Si](OC)(OC)OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


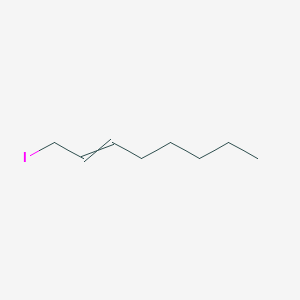
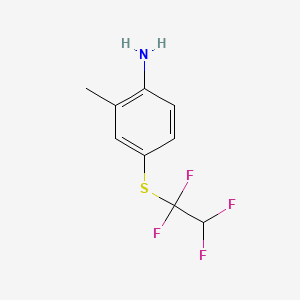
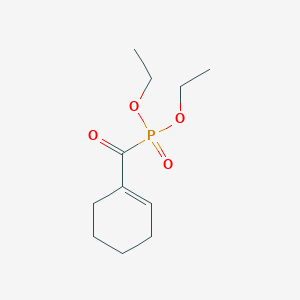
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
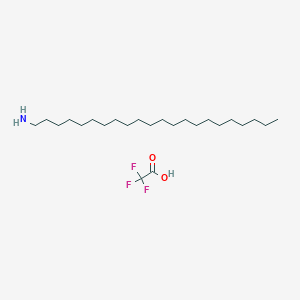
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
